3-Bromo-2-fluoro-6-hydroxybenzoic acid
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Overview
Description
3-Bromo-2-fluoro-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might also be used as a reagent in such reactions.
Mode of Action
In the context of SM cross-coupling reactions, the compound would interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially affect carbon–carbon bond formation .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-fluoro-6-hydroxybenzoic acid could potentially be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-hydroxybenzoic acid typically involves the bromination and fluorination of salicylic acid derivatives. One common method includes the following steps:
Bromination: Salicylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to introduce the fluorine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-fluoro-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluorobenzoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Fluoro-6-hydroxybenzoic acid: Lacks the bromine atom, which affects its chemical properties and reactivity.
3-Bromo-6-hydroxybenzoic acid: Lacks the fluorine atom, altering its electronic properties and reactivity
Uniqueness
3-Bromo-2-fluoro-6-hydroxybenzoic acid is unique due to the combination of bromine, fluorine, and hydroxyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYVMESVHCKHNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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